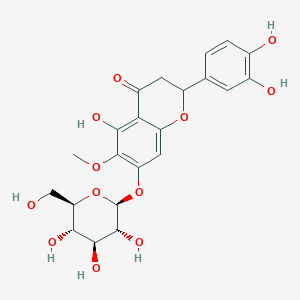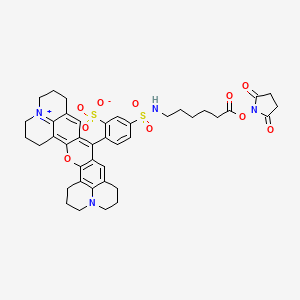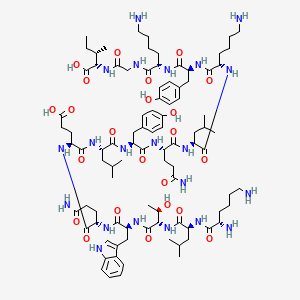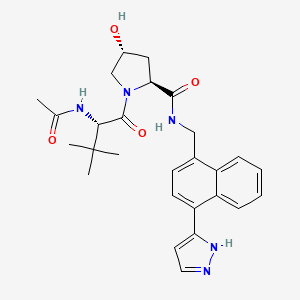
CID 170917117
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 170917117” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 170917117” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis includes steps such as:
Starting Materials: Selection of appropriate starting materials based on the target compound’s structure.
Reaction Conditions: Control of temperature, pressure, and pH to optimize the reaction.
Catalysts and Reagents: Use of specific catalysts and reagents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet demand. This involves:
Batch or Continuous Processes: Depending on the production scale, either batch or continuous processes may be used.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 170917117” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Compound “CID 170917117” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.
Wirkmechanismus
The mechanism of action of compound “CID 170917117” involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: Interaction with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibition of specific enzymes to alter metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways to affect cellular functions.
Vergleich Mit ähnlichen Verbindungen
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a similar molecular weight but different physicochemical properties.
Compound C: Exhibits similar biological activities but with varying potency.
Uniqueness: Compound “CID 170917117” is unique due to its specific combination of structural features, reactivity, and applications. Its distinct properties make it valuable for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C51H85N2NaO11P |
|---|---|
Molekulargewicht |
956.2 g/mol |
InChI |
InChI=1S/C51H85N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-50(57)61-42-46(64-51(58)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-65(59,60)62-41-40-52-47(54)31-29-30-44-34-36-45(37-35-44)53-48(55)38-39-49(53)56;/h34-39,46H,3-33,40-43H2,1-2H3,(H,52,54)(H,59,60);/t46-;/m1./s1 |
InChI-Schlüssel |
PMSLTGRTIYEOEA-FYQWNKFKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)


![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)





![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12370125.png)

![(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide](/img/structure/B12370147.png)
